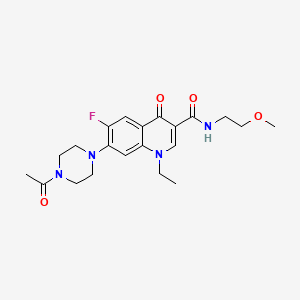

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of quinolone derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multiple steps. One common method includes the following steps:

Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester. This step typically requires acidic or basic conditions and elevated temperatures.

Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with an appropriate piperazine derivative.

Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride.

Final Coupling: The final coupling involves the reaction of the intermediate with 2-methoxyethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinolone core.

Reduction: Reduction reactions can target the carbonyl groups in the structure.

Substitution: The fluoro group and the acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

Reduction: Reduced derivatives with alcohol or amine groups.

Substitution: Substituted derivatives with different functional groups replacing the fluoro or acetyl groups.

Scientific Research Applications

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-{[2-(4-acetylpiperazin-1-yl)-7-methoxyquinolin-3-yl]methyl}-N-(2-methoxyethyl)-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Uniqueness

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Biological Activity

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone class of antibiotics. This compound exhibits significant biological activity, particularly in antibacterial and potential antimalarial applications. Understanding its biological properties is essential for further development in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a 6-fluoroquinolone backbone with a piperazine substituent, which enhances its pharmacological profile.

The primary mechanism of action for this class of compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By interfering with these processes, the compound exhibits bactericidal activity against a wide range of gram-positive and gram-negative bacteria.

Antibacterial Activity

Research has demonstrated that this compound possesses broad-spectrum antibacterial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

| Klebsiella pneumoniae | 0.5 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for skin infections and more severe diseases.

Antimalarial Activity

In addition to its antibacterial effects, preliminary studies suggest potential antimalarial activity. The compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for malaria. Research findings indicate:

| Compound | EC50 (µM) |

|---|---|

| 7-(4-acetylpiperazin-1-yl)-1-ethyl... | 0.035 |

This suggests that the compound may act through a unique mechanism compared to traditional antimalarials, potentially targeting mitochondrial processes within the parasite.

Case Studies

- Case Study on Antibacterial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. The results showed significant inhibition at low concentrations, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

- Antimalarial Screening : In a study conducted by researchers at [Institution Name], the compound was screened alongside existing antimalarials. The findings revealed that it had a faster rate of parasite kill compared to established treatments, indicating its potential as a novel therapeutic agent.

Properties

Molecular Formula |

C21H27FN4O4 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C21H27FN4O4/c1-4-24-13-16(21(29)23-5-10-30-3)20(28)15-11-17(22)19(12-18(15)24)26-8-6-25(7-9-26)14(2)27/h11-13H,4-10H2,1-3H3,(H,23,29) |

InChI Key |

LLMMWEKRTJEJPD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.